molecular formula C9H7BF4FeO3 B13352471 Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate

Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate

Cat. No.: B13352471
M. Wt: 305.80 g/mol
InChI Key: KNUIMJXEIAQTIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexadienyl iron tricarbonyl with tetrafluoroboric acid (HBF₄) under controlled conditions . The reaction typically proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organometallic synthesis and purification apply. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(II) or iron(III) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands .

Scientific Research Applications

Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.

    Biology: The compound’s unique structure and reactivity make it a valuable tool for studying metal-ligand interactions and enzyme mimetics.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is employed in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate involves its ability to coordinate with various ligands and undergo redox reactions. The iron(0) center can interact with electron-rich or electron-deficient species, facilitating a range of chemical transformations. The compound’s reactivity is influenced by the nature of the ligands and the surrounding environment .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienyliron(0)tricarbonyl tetrafluoroborate: Similar structure but with a cyclopentadienyl ring instead of a cyclohexadienyl ring.

    Cyclohexadienyliumcobalt(0)tricarbonyl tetrafluoroborate: Similar structure but with cobalt instead of iron.

    Cyclohexadienyliumnickel(0)tricarbonyl tetrafluoroborate: Similar structure but with nickel instead of iron.

Uniqueness

Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate is unique due to its specific combination of a cyclohexadienyl ring and an iron(0) center, which imparts distinct reactivity and stability. The presence of three carbonyl ligands and a tetrafluoroborate counterion further enhances its chemical properties and makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H7BF4FeO3

Molecular Weight

305.80 g/mol

IUPAC Name

carbon monoxide;cyclohexa-1,4-diene;iron;tetrafluoroborate

InChI

InChI=1S/C6H7.3CO.BF4.Fe/c1-2-4-6-5-3-1;3*1-2;2-1(3,4)5;/h1-5H,6H2;;;;;/q+1;;;;-1;

InChI Key

KNUIMJXEIAQTIM-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C=C[CH+]C=C1.[Fe]

Origin of Product

United States

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